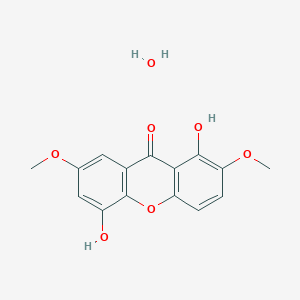
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate is a chemical compound with the molecular formula C15H14O7. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds known for their diverse biological activities .
Preparation Methods
The synthesis of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate typically involves the reaction of polyphenols with salicylic acids in the presence of dehydrating agents such as acetic anhydride. Industrial production methods may utilize zinc chloride or phosphoryl chloride to improve yield and reduce reaction times .
Chemical Reactions Analysis
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Common reducing agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Scientific Research Applications
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Its potential anti-cancer and anti-inflammatory activities are being explored.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Similar in structure but differs in the position of hydroxyl and methoxy groups.
1,7-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
838821-90-2 |
|---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1,5-dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C15H12O6.H2O/c1-19-7-5-8-13(17)12-10(21-15(8)9(16)6-7)3-4-11(20-2)14(12)18;/h3-6,16,18H,1-2H3;1H2 |
InChI Key |
FDSFBDJOVZMNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C=C(C=C3O)OC)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















